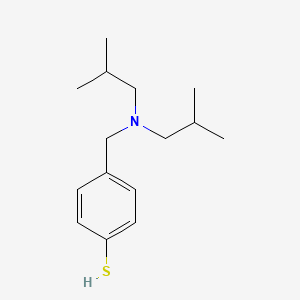

4-((Diisobutylamino)methyl)benzenethiol

Description

4-((Diisobutylamino)methyl)benzenethiol is a benzenethiol derivative featuring a diisobutylamino group attached via a methyl linker at the para position of the benzene ring. This compound combines the electron-rich thiol group with a bulky tertiary amine substituent, which confers unique physicochemical properties. The diisobutylamino group introduces steric hindrance and lipophilicity, making the molecule suitable for applications in surface modification, catalysis, and medicinal chemistry.

Properties

IUPAC Name |

4-[[bis(2-methylpropyl)amino]methyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NS/c1-12(2)9-16(10-13(3)4)11-14-5-7-15(17)8-6-14/h5-8,12-13,17H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIKFSARQCPCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=C(C=C1)S)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diisobutylamino)methyl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with diisobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-((Diisobutylamino)methyl)benzenethiol can undergo several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of thiolate anions.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

Mesoporous Materials

4-((Diisobutylamino)methyl)benzenethiol is utilized in the synthesis of mesoporous materials. These materials are characterized by their high surface area and tunable pore sizes, making them suitable for applications in catalysis and adsorption processes. The compound acts as a functionalized thiol that can modify the surface properties of mesoporous silica, enhancing its performance in various chemical reactions .

Nanomaterials

This compound has also been investigated for its role in the development of nanomaterials, particularly nano-clays and metal alloys. Its thiol functional group facilitates the attachment to metal surfaces, which can improve the stability and reactivity of nanostructures. This application is significant in fields such as nanotechnology and materials engineering, where tailored properties are crucial .

Organic Electronics

OLED Materials

In organic electronics, particularly in organic light-emitting diodes (OLEDs), this compound serves as both a dopant and a host material. Its unique electronic properties allow it to enhance charge transport and light emission efficiency within OLED devices. The compound's ability to form stable thin films is advantageous for device fabrication .

Medicinal Chemistry

Bradykinin Receptor Antagonism

Recent studies have highlighted the potential of this compound as a bradykinin B receptor antagonist. Bradykinin plays a significant role in pain and inflammatory responses; thus, antagonizing its receptors can provide therapeutic benefits for conditions such as asthma and septic shock. Research indicates that compounds with similar structures exhibit increased potency in inhibiting bradykinin-mediated effects, suggesting that this compound could be developed further for clinical applications .

Cancer Therapeutics

The cytotoxic potential of organosulfur compounds, including derivatives of this compound, has been explored against various tumor cell lines. Studies show that these compounds can induce apoptosis through mechanisms involving endoplasmic reticulum stress and the unfolded protein response, making them promising candidates for cancer treatment strategies .

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Materials Science | Mesoporous materials | High surface area, tunable pore sizes |

| Nanomaterials | Enhanced stability and reactivity | |

| Organic Electronics | OLED materials | Improved charge transport and light emission |

| Medicinal Chemistry | Bradykinin receptor antagonism | Potential treatment for pain and inflammation |

| Cancer therapeutics | Induces apoptosis in tumor cells |

Case Studies

Case Study 1: Synthesis of Mesoporous Silica

In a study focusing on mesoporous silica modified with this compound, researchers demonstrated improved catalytic activity in organic reactions compared to unmodified silica. The functionalization allowed for better substrate interaction due to increased surface hydrophobicity.

Case Study 2: Development of OLEDs

A project investigating the use of this compound in OLEDs reported enhanced device performance with longer operational lifetimes and improved color purity. The incorporation of this compound into the device architecture resulted in a significant increase in luminous efficiency.

Case Study 3: Anticancer Activity

Research on the anticancer properties of organosulfur compounds derived from this compound revealed that these compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a potential pathway for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-((Diisobutylamino)methyl)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The amino group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The diisobutylamino group is electron-donating, similar to DABT, but its steric bulk may limit conjugation efficiency compared to smaller groups like -N(CH₃)₂ .

- Biological Activity : Derivatives like 4-(trifluoromethyl)benzenethiol exhibit potent anticancer activity (IC₅₀ < 10 μM), suggesting that the target compound’s tertiary amine group could enhance interactions with biological targets if optimized .

- Surface Modification: DABT and PFBT are used in organic electronics for work function tuning, whereas the diisobutylamino analog’s larger size may hinder dense monolayer formation on surfaces .

Physicochemical Properties

- Steric Effects : The branched isobutyl groups create steric hindrance, which may reduce binding affinity in molecular docking studies compared to less bulky analogs .

- Solubility: Polar solvents (e.g., DMF, ethanol) are required for synthesis and handling, similar to other benzenethiol derivatives .

Surface-Enhanced Raman Scattering (SERS)

Benzenethiol derivatives are widely used in SERS due to their strong adsorption on metal surfaces. The diisobutylamino group’s electron-donating nature could enhance local electric fields, but its bulkiness might reduce adsorption efficiency compared to smaller thiols like 4-(pyridin-4-yl)benzenethiol .

Biological Activity

4-((Diisobutylamino)methyl)benzenethiol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfur atom bonded to a benzene ring, which is further substituted with a diisobutylamino group. The presence of the thiol (-SH) group is significant for its biological activity, particularly in redox reactions and enzyme interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group can donate electrons, thus acting as an antioxidant. This property is crucial in mitigating oxidative stress and protecting cells from damage.

- Enzyme Inhibition : Compounds with thiol groups often interact with various enzymes, potentially inhibiting their activity. This can lead to therapeutic effects in conditions where enzyme overactivity is problematic.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving protein kinases that are critical in cancer progression and other diseases.

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Effects : Studies have indicated that thiol compounds can induce apoptosis in cancer cells. For instance, the compound's ability to modulate redox states may lead to increased apoptosis in tumor cells.

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound could help reduce inflammation-related diseases.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted on various thiol compounds, including derivatives of this compound, demonstrated their ability to inhibit the growth of human lung adenocarcinoma (A549) cells. The mechanism was linked to the induction of apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, compounds similar to this compound showed significant neuroprotective effects. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.